Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, a carboxylate ester group, and a 2-oxoethyl substituent
Scientific Research Applications
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the development of specialty chemicals and materials, including catalysts and surfactants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate typically begins with commercially available piperidine derivatives.
Step 1 Formation of Piperidine-1-carboxylate: The piperidine ring is first functionalized to introduce the carboxylate ester group. This can be achieved through esterification reactions using appropriate carboxylic acids or their derivatives.
Step 2 Introduction of 2-oxoethyl Group: The 2-oxoethyl group can be introduced via alkylation reactions. This involves the reaction of the piperidine-1-carboxylate with an appropriate alkylating agent, such as an α-haloketone, under basic conditions.
Step 3 Benzylation: The final step involves the benzylation of the nitrogen atom of the piperidine ring. This can be accomplished using benzyl halides in the presence of a base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the 2-oxoethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the 2-oxoethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols, amines, or hydrocarbons.
Substitution: Various substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets such as proteins or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Similar structure but with a hydroxyethyl group instead of an oxoethyl group.
Benzyl 4-(2-aminoethyl)piperidine-1-carboxylate: Contains an aminoethyl group, leading to different reactivity and applications.
Benzyl 4-(2-methoxyethyl)piperidine-1-carboxylate: Features a methoxyethyl group, affecting its chemical properties and uses.
Uniqueness
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate is unique due to the presence of the 2-oxoethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of diverse chemical entities and enhances its utility in various scientific and industrial applications.
Properties
IUPAC Name |
benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-11-8-13-6-9-16(10-7-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,11,13H,6-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDLYAHRIXBDKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624236 | |
Record name | Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130312-10-6 | |
Record name | Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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